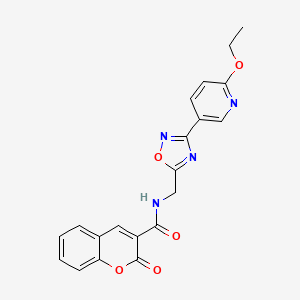
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide" is a hybrid heterocyclic molecule that incorporates several pharmacophoric elements, such as the 1,2,4-oxadiazole ring and the chromene moiety. These structural features are commonly found in compounds with significant biological activities, including antimicrobial and antitubercular properties.
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole-chromene hybrids involves the 1,3-dipolar cycloaddition of nitrile oxides, which are generated in situ from benzohydroximinoyl chloride and triethylamine, with 2-aminochromene-3-carbonitriles. This chemoselective reaction produces the desired hybrids in moderate yields, indicating a feasible synthetic route for the compound .
Molecular Structure Analysis
The molecular structure of chromene derivatives, such as "4-Oxo-N-phenyl-4H-chromene-2-carboxamide" and its polymorphs, reveals that these molecules typically exhibit an anti-rotamer conformation about the C-N bond. The amide oxygen atom can be trans- or cis-related to the oxygen atom of the pyran ring, which could influence the compound's binding to biological targets . Similarly, the halogenated chromene carboxamides studied show that the molecules are essentially planar and also exhibit anti conformations with respect to the C-N rotamer of the amide .
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from the behavior of similar chromene carboxamides. The presence of the halogen atoms in the N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides suggests potential sites for further chemical modifications, such as nucleophilic aromatic substitution, which could be applicable to the ethoxypyridin moiety in the target compound .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of "N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide" are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. Chromene derivatives often crystallize in various space groups, and their solid-state conformations can affect their solubility and stability. The presence of the oxadiazole ring is likely to contribute to the compound's electron distribution and dipole moment, which can influence its solubility and interaction with biological targets .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A significant area of application for this chemical compound involves its incorporation into novel derivatives with antimicrobial properties. For example, Tiwari et al. (2018) reported on the ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives, which demonstrated potent antibacterial and antifungal activities. These synthesized compounds were evaluated against various pathogens, revealing that modifications to the chromone ring significantly influence their antimicrobial efficacy. The study also conducted enzyme assay, docking study, and toxicity study, suggesting that these compounds have good oral drug-like properties and non-toxic nature, making them potential candidates for oral drug development (Tiwari et al., 2018).
Synthesis and Antidiabetic Screening
In the realm of antidiabetic research, Lalpara et al. (2021) synthesized a series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides and evaluated them for in vitro antidiabetic activity. This study underscores the versatility of the core chemical structure in generating derivatives that can be screened for biological activities beyond antimicrobial effects, expanding its potential in drug discovery (Lalpara et al., 2021).
Antimycobacterial Activity
Another application is found in the development of compounds with antimycobacterial activity. Kumar et al. (2011) explored the chemoselective 1,3-dipolar cycloadditions of nitrile oxides to synthesize novel 1,2,4-oxadiazole-pyranopyridine/chromene hybrid heterocycles. The in vitro screening against Mycobacterium tuberculosis H37Rv revealed that some of these synthesized compounds displayed enhanced activity, highlighting the potential of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide derivatives as novel antitubercular agents (Kumar et al., 2011).
Synthesis of Fluorophores
Furthermore, the compound has been used as a building block in the synthesis of efficient color-tunable 4-hydroxythiazole-based fluorophores. Witalewska et al. (2019) utilized N-ethoxycarbonylpyrene- and perylene thioamides to generate a variety of fluorescent dyes, displaying wide-ranging fluorescence with potential applications in imaging and sensing technologies (Witalewska et al., 2019).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5/c1-2-27-16-8-7-13(10-21-16)18-23-17(29-24-18)11-22-19(25)14-9-12-5-3-4-6-15(12)28-20(14)26/h3-10H,2,11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCWUIMURLPLRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2513904.png)
![3-(methylthio)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2513905.png)
![5-Methyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepine](/img/structure/B2513907.png)


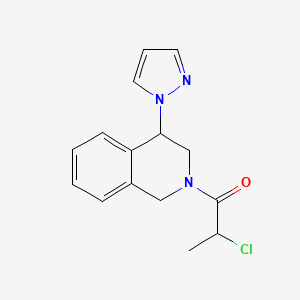

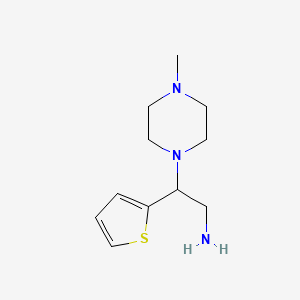
![Ethyl 4-((4-((3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2513918.png)
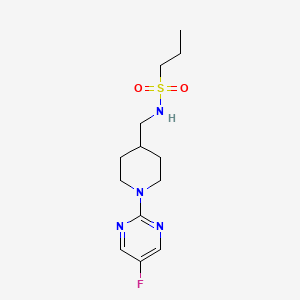
![2-({1-[(3-chlorophenyl)methanesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2513922.png)
![2-Fluoro-4-[(3-methylbenzyl)oxy]-1,1'-biphenyl](/img/structure/B2513924.png)
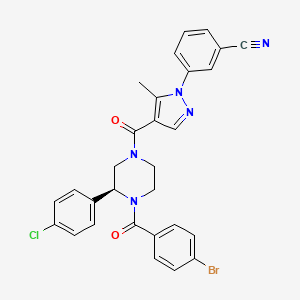
![3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid](/img/structure/B2513926.png)